molecular formula C20H16N2O3S B11393843 7,8-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

7,8-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11393843
M. Wt: 364.4 g/mol
InChI Key: IMPPWUIVSWXEOT-UHFFFAOYSA-N
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Description

7,8-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a benzothiazole moiety, which is often associated with antimicrobial and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable aldehyde and a phenol derivative under acidic or basic conditions.

    Introduction of the Benzothiazole Moiety: The benzothiazole ring can be introduced via a cyclization reaction involving an ortho-aminothiophenol and a suitable carbonyl compound.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction between the chromene derivative and the benzothiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

7,8-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydrochromenes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

7,8-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: The compound’s biological activities, such as antimicrobial and anticancer properties, make it a subject of interest in biological research.

    Medicine: Potential therapeutic applications are explored, including its use as a lead compound for drug development.

    Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7,8-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The chromene core may also contribute to the compound’s biological effects by interacting with cellular components. Together, these interactions can lead to the compound’s observed antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide: Lacks the benzothiazole moiety, which may result in different biological activities.

    N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide: Similar structure but without the dimethyl groups on the chromene ring.

Uniqueness

7,8-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of both the dimethyl groups on the chromene ring and the benzothiazole moiety. This combination of structural features may enhance its biological activities and make it a valuable compound for research and development.

Properties

Molecular Formula

C20H16N2O3S

Molecular Weight

364.4 g/mol

IUPAC Name

7,8-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H16N2O3S/c1-10-4-7-14-17(8-10)26-20(21-14)22-19(24)16-9-15(23)13-6-5-11(2)12(3)18(13)25-16/h4-9H,1-3H3,(H,21,22,24)

InChI Key

IMPPWUIVSWXEOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=O)C4=C(O3)C(=C(C=C4)C)C

Origin of Product

United States

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